Product packaging for 1-Boc-2-hydroxymethyl-4-methylpyrrolidine(Cat. No.:)

1-Boc-2-hydroxymethyl-4-methylpyrrolidine

Cat. No.: B7973805
M. Wt: 215.29 g/mol
InChI Key: MTGCHOAIXJTLDT-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Ring Systems as Fundamental Heterocycles in Synthetic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a structure of profound importance in the chemical sciences. lookchem.com Also known as tetrahydropyrrole, this cyclic amine is a ubiquitous motif found in a vast array of natural products, pharmaceuticals, and functional materials. chemicalbook.com Its prevalence stems from a combination of desirable properties: the sp³-hybridized carbon atoms create a non-planar, three-dimensional structure that allows for effective exploration of pharmacophore space, a critical factor in drug design. avantorsciences.com

The structural flexibility and basicity of the pyrrolidine ring make it a versatile foundation for constructing more complex molecular architectures. lookchem.comclearsynth.com It serves as the core structure in numerous alkaloids, including nicotine (B1678760) and hygrine, and is a key component of the amino acids proline and hydroxyproline. lookchem.comclearsynth.com In medicinal chemistry, the pyrrolidine scaffold is present in a wide range of approved drugs, highlighting its role in developing new therapeutic agents. chemicalbook.com The ability of the pyrrolidine nucleus to be readily functionalized allows chemists to fine-tune the biological activity and physicochemical properties of molecules, making it an indispensable tool in the synthesis of novel compounds. chemicalbook.comavantorsciences.com

Chiral Pyrrolidine Derivatives as Enantiopure Building Blocks and Catalysts

The introduction of stereocenters into the pyrrolidine ring gives rise to chiral derivatives, which are of paramount importance in asymmetric synthesis. The stereochemistry of a molecule is crucial as biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with different enantiomers of a drug. researchgate.net Consequently, the demand for enantiomerically pure compounds is a major driver in pharmaceutical development. researchgate.net

Chiral pyrrolidine derivatives serve two primary roles in this endeavor: as enantiopure building blocks and as organocatalysts.

Enantiopure Building Blocks: These are optically pure molecules that chemists incorporate into a larger synthetic target, transferring the chirality of the block to the final product. researchgate.netlab-chemicals.com This strategy is a cornerstone of modern total synthesis, allowing for the efficient construction of complex, stereochemically defined molecules like alkaloids and other bioactive compounds. lab-chemicals.com The natural amino acid L-proline, with its inherent chirality, is a frequent starting material for generating a diverse pool of these valuable building blocks. avantorsciences.com

Asymmetric Catalysts: Chiral pyrrolidines are also central to the field of organocatalysis, where a small, chiral organic molecule is used to accelerate a chemical reaction and control its stereochemical outcome. thoreauchem.comsigmaaldrich.com Proline and its derivatives have been famously used as catalysts in a variety of asymmetric transformations, such as aldol (B89426) and Mannich reactions. avantorsciences.com These catalysts operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react enantioselectively with a substrate. sigmaaldrich.com The development of recyclable chiral catalysts is an active area of research, aiming to make these synthetic processes more cost-effective and environmentally friendly. sigmaaldrich.com

Overview of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine in Contemporary Synthetic Endeavors

Within the diverse family of chiral pyrrolidines, This compound emerges as a specialized building block for organic synthesis. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the nitrogen atom, rendering it temporarily unreactive while other transformations are carried out on the molecule. This protection is crucial for controlled, stepwise synthesis and can be removed under specific acidic conditions.

The structure combines several key features:

A Boc-protected pyrrolidine nitrogen , which controls the nucleophilicity and reactivity of the amine.

A hydroxymethyl group (-CH₂OH) at the 2-position , providing a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into an ether or ester.

A methyl group at the 4-position , which introduces a specific chiral center and adds to the molecule's three-dimensional complexity.

While extensive, dedicated studies on the specific applications of this compound are not widely published, its utility can be inferred from its structure. It is designed to be a chiral synthon, a fragment used to introduce a specific, stereochemically defined unit into a larger target molecule. Its structural relatives, such as (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, are noted as valuable building blocks in the synthesis of complex organic molecules and peptide-based drugs. For instance, methyl-proline derivatives have been incorporated into griselimycins, potent antitubercular agents, to enhance metabolic stability.

Given its functional groups, this compound is poised for use in syntheses where a chiral, substituted prolinol (the common name for 2-hydroxymethylpyrrolidine) fragment is required. The methyl group at the 4-position provides a specific stereochemical and conformational constraint that can be critical for achieving the desired biological activity in the final synthetic target.

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from supplier information for CAS Number 1615221-98-1. sigmaaldrich.com

PropertyValue
IUPAC Name tert-butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Molecular Formula C₁₁H₂₁NO₃
InChI Key MTGCHOAIXJTLDT-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO3 B7973805 1-Boc-2-hydroxymethyl-4-methylpyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCHOAIXJTLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 Boc 2 Hydroxymethyl 4 Methylpyrrolidine

Asymmetric Synthesis Approaches to Pyrrolidine (B122466) Derivatives

Asymmetric synthesis is crucial for accessing enantiomerically pure pyrrolidine derivatives. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous in medicinal chemistry and catalysis. nih.gov Strategies to achieve stereocontrol include leveraging the inherent chirality of natural starting materials, the stereoselective modification of an existing pyrrolidine core, building the ring de novo with asymmetric induction, and employing chiral catalysts.

Chiral Pool Synthesis from Natural Amino Acids and Their Derivatives (e.g., Proline and Prolinol)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. L-proline and its derivatives, particularly (S)-proline and (2S,4R)-4-hydroxyproline, are common and versatile precursors for the synthesis of substituted pyrrolidines. nih.govmdpi.com These starting materials provide a robust framework with one or more defined stereocenters, which can guide the stereochemistry of subsequent transformations.

The synthesis of 4-substituted prolines often begins with 4-hydroxyproline. researchgate.netnih.gov For instance, the hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) and then displaced via an SN2 reaction with a methyl nucleophile (e.g., using an organocuprate) to install the methyl group at the C4 position with inversion of stereochemistry. Alternatively, oxidation of the hydroxyl group to a ketone followed by a stereoselective Grignard reaction or other alkylation can introduce the methyl group. Once the 4-methylproline scaffold is established, the carboxylic acid at the C2 position can be reduced to a hydroxymethyl group using reagents like lithium aluminum hydride (LiAlH) or borane (B79455) (BH). The final step involves the protection of the ring nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (BocO).

Table 1: Representative Chiral Pool Synthesis Steps

Starting Material Key Transformations Intermediate/Product
(2S,4R)-4-Hydroxy-L-proline 1. Protection of amine and acid. 2. Conversion of OH to a leaving group (e.g., OMs). 3. Nucleophilic substitution with a methylating agent. 4-Methylproline derivative

Stereoselective Functionalization and Derivatization of Preformed Pyrrolidine Rings

An alternative to chiral pool synthesis is the direct functionalization of a simple, pre-existing pyrrolidine ring, such as N-Boc-pyrrolidine. nih.govacs.org This approach relies on stereoselective reactions that install substituents at specific positions on the ring. A powerful method involves the asymmetric deprotonation of N-Boc-pyrrolidine at the C2 position using a strong base, like sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand, most notably (-)-sparteine. nih.govyork.ac.uk The resulting configurationally stable organolithium species can be trapped by various electrophiles to yield enantioenriched 2-substituted pyrrolidines. nih.gov

To synthesize a 2,4-disubstituted pyrrolidine like the target compound, this strategy could be applied sequentially. For example, a 4-methylpyrrolidine precursor could first be synthesized or obtained. Subsequent N-Boc protection followed by asymmetric lithiation at C2 and reaction with an electrophile for the hydroxymethyl group (e.g., formaldehyde) would complete the framework. A more advanced approach involves the direct, catalytic C-H functionalization of the pyrrolidine ring, using rhodium(II) catalysts, for instance, to achieve double C-H insertions with high stereocontrol. acs.org

De Novo Asymmetric Ring Construction Methods (e.g., 1,3-Dipolar Cycloadditions, Sharpless Asymmetric Dihydroxylation)

De novo methods construct the pyrrolidine ring from acyclic components, offering high flexibility in introducing various substituents. mdpi.com The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful and atom-economic methods for synthesizing polysubstituted pyrrolidines. acs.orgrsc.org In this reaction, up to four new stereocenters can be generated in a single step. nih.gov The stereochemical outcome can be controlled by using chiral catalysts, typically complexes of copper(I) or silver(I), which coordinate with the azomethine ylide precursor. rsc.orgnih.gov For the synthesis of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine, an azomethine ylide derived from glycine (B1666218) or another amino acid ester could react with a methylated alkene dipolarophile, such as crotonaldehyde (B89634) or a derivative. The resulting cycloadduct would contain the pyrrolidine core with ester and methyl groups at the desired positions, and the ester can then be reduced to the hydroxymethyl group.

Another key de novo strategy involves the cyclization of a functionalized acyclic amine. Sharpless asymmetric dihydroxylation can be used to install two chiral hydroxyl groups onto an alkene backbone. These hydroxyls can then be converted into other functionalities, including an amine and a leaving group, setting the stage for an intramolecular nucleophilic substitution reaction that forms the pyrrolidine ring.

Table 2: Comparison of De Novo Ring Construction Methods

Method Description Key Features
1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with an alkene. nih.gov Atom-economic; can create multiple stereocenters simultaneously; stereoselectivity controlled by metal catalysts. acs.orgrsc.org

| Intramolecular Cyclization | An acyclic precursor containing an amine and a leaving group cyclizes to form the ring. mdpi.comnih.gov | Stereocenters are often set in the acyclic precursor using methods like asymmetric dihydroxylation. |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations Utilizing Pyrrolidine Derivatives

In recent years, organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.gov Many of these transformations use chiral pyrrolidine derivatives, such as proline and diarylprolinol silyl (B83357) ethers, as the catalysts. nih.govdntb.gov.ua These same catalytic principles can be applied to the synthesis of the pyrrolidine ring itself.

A common organocatalytic strategy for pyrrolidine synthesis is the Michael addition of an aldehyde or ketone to a nitroolefin, catalyzed by a chiral secondary amine like a diarylprolinol ether. nih.govmdpi.com This creates a γ-nitro carbonyl compound, which can then undergo reductive cyclization (e.g., using H and a catalyst like Pd/C or Raney nickel) to form the substituted pyrrolidine ring. By choosing the appropriate nitroalkene (e.g., 1-nitro-2-butene) and aldehyde, one can construct a precursor that cyclizes to the desired 4-methylpyrrolidine scaffold. Metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations or rhodium-catalyzed C-H insertions, also provide powerful and versatile routes to functionalized pyrrolidines with high levels of stereocontrol. acs.orgchemrxiv.org

Protecting Group Chemistry in the Synthesis of N-Boc-Pyrrolidine Derivatives

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules. nih.govbiosynth.com These groups temporarily block reactive functional groups, preventing them from interfering with reactions occurring elsewhere in the molecule. For amines, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups due to its reliability, ease of introduction, and specific cleavage conditions. organic-chemistry.org

Role and Orthogonality of the tert-Butoxycarbonyl (Boc) Group in Amine Protection

The Boc group plays several critical roles in the synthesis of pyrrolidine derivatives. Primarily, it protects the secondary amine nitrogen from unwanted reactions such as acylation, alkylation, or acting as a base. Its steric bulk can also influence the stereochemical outcome of reactions at adjacent positions. For example, in the asymmetric deprotonation of pyrrolidine, the N-Boc group is essential for the directed lithiation at the C2 position. nih.govnih.gov

A key concept in protecting group strategy is orthogonality , which refers to the ability to remove one protecting group in the presence of others using a specific set of conditions. biosynth.comnih.gov The Boc group is a cornerstone of orthogonal strategies because it is stable to a wide range of nucleophiles and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA, or HCl in an organic solvent). organic-chemistry.org This allows it to be used in tandem with other common protecting groups:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is base-labile and is often used to protect amines. It is completely stable to the acidic conditions used to remove Boc, making the Boc/Fmoc pair orthogonal. nih.govresearchgate.net

Cbz (carboxybenzyl) group: This group is removed by catalytic hydrogenolysis (H/Pd-C). It is stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal, providing a third orthogonal protecting group. nih.gov

This orthogonality is crucial in complex syntheses, allowing for the selective deprotection and functionalization of different parts of a molecule without disturbing other protected groups. nih.gov

Strategies for Selective Boc Deprotection and Subsequent Functional Group Interconversion

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. nih.govresearchgate.net Selective deprotection of the N-Boc group in intermediates like this compound is a critical step to allow for further functionalization of the nitrogen atom. While strong acids like trifluoroacetic acid (TFA) are standard for Boc removal, milder and more selective methods are often required, especially in the presence of other acid-sensitive functional groups. researchgate.netsigmaaldrich.com

Recent research has focused on developing alternative deprotection protocols. For instance, a mild and efficient method for N-Boc deprotection utilizes oxalyl chloride in methanol (B129727) at room temperature. nih.govrsc.org This procedure has been successfully applied to a diverse range of substrates, including aliphatic and heterocyclic amines, with reactions typically completing within 1-4 hours and yielding the desired amine in high yields (up to 90%). nih.govrsc.org The mechanism is proposed to involve the electrophilic character of oxalyl chloride. nih.gov Another approach involves the use of Lewis acids, such as aluminum chloride, which can facilitate the removal of the Boc group under specific conditions. researchgate.net For syntheses conducted on a solid phase, such as on a Wang resin, a solution of 10% sulfuric acid in dioxane at low temperatures has been shown to selectively cleave the N-Boc group with minimal cleavage of the substrate from the resin. researchgate.net

Once the nitrogen is deprotected, subsequent functional group interconversions can be performed. The resulting secondary amine, (4-methylpyrrolidin-2-yl)methanol, can undergo a variety of transformations, including N-alkylation, N-arylation, or acylation to introduce new substituents. These reactions are fundamental for building molecular complexity and accessing a wider range of pyrrolidine derivatives. organic-chemistry.org The choice of reagent and reaction conditions for these interconversions is crucial to ensure high selectivity and yield. imperial.ac.uk

Table 1: Selected Reagents for N-Boc Deprotection
Reagent/SystemConditionsKey FeaturesSource
Trifluoroacetic Acid (TFA)Typically in Dichloromethane (DCM)Standard, highly efficient, but harsh. sigmaaldrich.com
Oxalyl Chloride / MethanolRoom Temperature, 1-4 hMild, selective, high yielding for diverse substrates. nih.govrsc.org
Silicon Tetrachloride / Sodium IodideAcetonitrileNeutral conditions, useful in solid-phase peptide synthesis. researchgate.net
10% Sulfuric Acid / Dioxane8 °CSelective deprotection on acid-sensitive Wang resin. researchgate.net

Specific Methodologies for the Introduction and Manipulation of Hydroxymethyl and Methyl Substituents

The hydroxymethyl group at the C2 position and the methyl group at the C4 position are defining features of the target compound. Their introduction and further manipulation are key aspects of its synthesis and derivatization.

Reductive Transformations of Ester and Carbonyl Precursors to Hydroxymethyl Groups

The C2-hydroxymethyl group is commonly installed through the reduction of a carboxylic acid or ester functionality at the same position. Proline derivatives, which are readily available chiral building blocks, are frequent starting materials. For instance, N-Boc-L-proline can be esterified, and this ester is then reduced to the corresponding primary alcohol.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters and carboxylic acids to alcohols. nih.govfiveable.me This transformation is a cornerstone of functional group interconversion in organic synthesis. imperial.ac.uk The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF). nih.gov For substrates where the high reactivity of LiAlH₄ might be problematic, other reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, although it is generally less reactive towards esters. fiveable.me An alternative, diisobutylaluminum hydride (DIBAL-H), can be employed, particularly at low temperatures, to selectively reduce esters to aldehydes, which can then be reduced to the alcohol in a subsequent step. fiveable.me

Table 2: Common Reducing Agents for Ester to Alcohol Transformation
Reducing AgentAbbreviationTypical Substrates ReducedSource
Lithium Aluminum HydrideLiAlH₄Esters, Carboxylic Acids, Ketones, Aldehydes fiveable.me
Sodium BorohydrideNaBH₄Aldehydes, Ketones (less reactive to esters) fiveable.me
Diisobutylaluminum HydrideDIBAL-HSelectively reduces esters to aldehydes at low temp. fiveable.me

C-H Activation Strategies for Pyrrolidine Ring Functionalization

Direct functionalization of C-H bonds on the pyrrolidine ring represents a modern and atom-economical approach to introduce substituents like the methyl group. nih.gov While traditional methods often rely on pre-functionalized starting materials, C-H activation allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond.

Recent studies have demonstrated the palladium-catalyzed C(sp³)–H arylation at the C4 position of pyrrolidines using amide-based directing groups. acs.org Although this specific example demonstrates arylation, the underlying principles can be adapted for methylation. Iron-dipyrrinato complexes have been shown to catalyze the diastereoselective C-H amination to form 2,5-disubstituted pyrrolidines from aliphatic azides, highlighting the potential of metal catalysis for selective functionalization. nih.gov Another strategy involves a redox-triggered approach using o-benzoquinone as an internal oxidant to achieve regio- and diastereoselective functionalization of the α-C-H bond in 2-substituted pyrrolidines. nih.govacs.org These advanced methods provide powerful tools for modifying the pyrrolidine scaffold with high levels of control. rsc.org

Derivatization Reactions of the Hydroxyl Functionality

The primary hydroxyl group in this compound is a versatile handle for a wide array of chemical modifications. Derivatization reactions at this site can be used to introduce new functional groups, link the molecule to other structures, or alter its physical properties. Common derivatization reactions for hydroxyl groups include esterification, etherification, and silylation. research-solution.comyoutube.com

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid (or its more reactive derivatives like acyl chlorides or anhydrides). This reaction is often catalyzed by an acid or a coupling agent.

Silylation: Conversion to a silyl ether is a common strategy for protecting the hydroxyl group or for preparing derivatives for gas chromatography (GC) analysis. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Acylation: Reagents such as perfluoroacylimidazoles can react with hydroxyl groups to form stable derivatives, which is particularly useful for enhancing detectability in analytical techniques.

These derivatization reactions significantly expand the synthetic utility of this compound, enabling its incorporation into more complex molecular architectures. orgsyn.org

Utility of 1 Boc 2 Hydroxymethyl 4 Methylpyrrolidine As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Stereoselective Construction of Complex Molecular Architectures

Chiral pyrrolidine (B122466) derivatives are fundamental starting materials for the stereoselective synthesis of numerous complex natural products and pharmaceuticals. acs.orgnih.gov The inherent chirality of these building blocks is transferred through synthetic sequences to the final target molecule, ensuring the correct spatial arrangement of atoms, which is often critical for biological activity.

The pyrrolidine framework is a key structural motif in many alkaloids and antiviral drugs. mdpi.com For instance, the synthesis of the potent analgesic alkaloid, epibatidine, and its analogues often involves strategies that construct or utilize a substituted pyrrolidine ring to establish the required 7-azabicyclo[2.2.1]heptane core. nih.govacs.orgrsc.org Similarly, various synthetic routes to the neuraminidase inhibitor oseltamivir (B103847) (Tamiflu), a crucial anti-influenza drug, highlight the importance of stereocontrolled synthesis, although many industrial syntheses commence from other chiral pool materials like shikimic or quinic acid. wikipedia.orgnih.govnih.gov

The utility of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine lies in its potential as a versatile intermediate for such complex targets. The defined stereocenters at C2 and C4 serve as anchors for controlling the stereochemistry of subsequent transformations. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functionalities, while the Boc-protected amine can be deprotected and further functionalized, allowing for the stepwise and controlled elaboration into more complex molecular architectures. portico.orgresearchgate.net

Application in the Synthesis of Chiral Ligands and Auxiliaries

The functional groups and stereochemistry of this compound make it an excellent starting point for the development of chiral ligands and auxiliaries, which are essential tools for controlling stereoselectivity in chemical reactions.

Asymmetric catalysis relies on chiral ligands that coordinate to a metal center to create a chiral environment, influencing the stereochemical outcome of a reaction. Pyrrolidine-based structures are among the most successful scaffolds for chiral ligands. mdpi.com The C2 symmetry found in some pyrrolidine-derived ligands, such as those based on a (2R,5R)-2,5-disubstituted pyrrolidine backbone, has proven highly effective in asymmetric catalysis. researchgate.net

The this compound scaffold is well-suited for conversion into various types of ligands. The primary alcohol at the C2-substituent can be transformed into a phosphine (B1218219) moiety, a key coordinating group in many transition-metal catalysts used for reactions like asymmetric hydrogenation. nih.govresearchgate.net The synthesis of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, has been a significant area of research, leading to highly efficient catalysts. nih.gov

The table below shows representative results for the asymmetric hydrogenation of ketones using a rhodium catalyst with a P-chiral bisphosphine ligand, demonstrating the high enantioselectivities achievable with such systems. While not derived from the title compound specifically, it illustrates the potential of chiral phosphine ligands in catalysis.

Substrate (Ketone)Catalyst SystemEnantiomeric Excess (ee %)Yield (%)
Acetophenone(S,S)-DIPAMP-Rh95100
4-Methoxyacetophenone(S,S)-DIPAMP-Rh96100
Propiophenone(S,S)-DIPAMP-Rh94100

Furthermore, chiral diamines derived from pyrrolidine are effective ligands for the asymmetric deprotonation of N-Boc pyrrolidine using sec-butyllithium (B1581126), showcasing their utility in controlling the stereoselectivity of alkyllithium reactions. researchgate.netacs.org

When a chiral molecule is used as a starting material or reagent, its existing stereocenters can influence the creation of new stereocenters. This process, known as diastereomeric induction, is a fundamental strategy in stereoselective synthesis. mdpi.com this compound can function as a chiral auxiliary—a group temporarily incorporated into a molecule to direct the stereochemical course of a reaction. researchgate.net

The stereocenters at C2 and C4 of the pyrrolidine ring create a specific three-dimensional environment. When a prochiral group is attached to this scaffold, for example by converting the hydroxymethyl group into an aldehyde, one of the two faces of the prochiral center will be sterically shielded by the pyrrolidine ring and its substituents. An incoming nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. After the reaction, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product. This strategy is widely used in reactions such as aldol (B89426) additions, alkylations, and Michael additions. scilit.com

Contribution to Molecular Diversity and Structural Complexity in Synthetic Libraries

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules, known as synthetic libraries, for high-throughput screening in drug discovery. cam.ac.uk The goal of DOS is to explore chemical space broadly to identify novel molecular scaffolds with interesting biological activities. researchgate.net

Chiral building blocks like this compound are excellent starting points for DOS. The pyrrolidine core serves as a central scaffold from which structural diversity can be generated. This is achieved through several strategies:

Appendage Diversity: The functional groups (the protected amine and the hydroxyl group) can be reacted with a variety of different building blocks to add diverse side chains. cam.ac.uk

Stereochemical Diversity: The inherent chirality of the scaffold ensures that the resulting library members are also chiral, which is crucial as the biological activity of enantiomers can differ significantly. cam.ac.uk

Scaffold Diversity: The pyrrolidine ring itself can be modified through ring-opening, expansion, or annulation reactions to create a range of different core structures from a single starting material.

A study on the diversity-oriented synthesis of functionalized pyrrolidines utilized a 1,3-dipolar cycloaddition reaction to generate a library of compounds with high diastereoselectivity, demonstrating the power of using a common strategy to create molecular complexity. nih.gov By applying a range of different reagents and reaction conditions to a versatile chiral scaffold like this compound, chemists can rapidly generate libraries of complex and diverse molecules, increasing the probability of discovering new bioactive compounds. researchgate.net

Applications in Medicinal Chemistry Research and Chemical Biology

Intermediate in the Design and Synthesis of Novel Pharmacophores

1-Boc-2-hydroxymethyl-4-methylpyrrolidine serves as a crucial starting material in the synthesis of novel pharmacophores—the essential molecular features responsible for a drug's biological activity. The pyrrolidine (B122466) core is a privileged scaffold in drug discovery, and this compound provides a synthetically accessible entry point to a variety of more complex structures. researchgate.net The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at other parts of the molecule, preventing unwanted side reactions involving the amine.

The primary alcohol at the 2-position is a key handle for synthetic elaboration. It can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, or used directly in coupling reactions like etherifications or esterifications. For instance, in synthetic schemes analogous to those for similar heterocyclic alcohols, this hydroxyl group can be activated (e.g., converted to a tosylate or mesylate) to enable nucleophilic substitution, allowing the attachment of various aromatic or heterocyclic moieties to build out the desired pharmacophore. nih.gov This diversity-oriented synthesis approach enables the creation of libraries of compounds for screening. New dihydro-pyrrol-2-one compounds, for example, have been synthesized through multi-component reactions to create novel pharmacophores targeting enzymes like human carbonic anhydrase. nih.gov The inherent chirality of this compound is also critical, as it allows for the synthesis of enantiomerically pure final compounds, a crucial aspect since the biological activity of stereoisomers can differ significantly.

Pharmacophore ClassSynthetic Utility of the IntermediatePotential Therapeutic Area
Substituted PyrrolidinesServes as a chiral core; the hydroxymethyl group is modified to introduce diverse substituents. nih.govnih.govAnticancer, Antiviral, CNS disorders researchgate.netnih.gov
Pyrrolidine-fused HeterocyclesThe hydroxymethyl and amine functionalities can be used in cyclization reactions to build fused ring systems.Enzyme Inhibition (e.g., proteases, kinases) nih.gov
Acyclic Amine AlcoholsCan be used as a precursor for novel amino alcohol structures, such as 4-amino-2-hydroxymethyl-1-butanol, for incorporation into purine (B94841) analogues. researchgate.netAntiviral agents researchgate.net

Development of Pyrrolidine-Based Scaffolds for Biological Target Modulation

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its favorable properties. researchgate.net It is a saturated, non-planar heterocycle, which provides access to three-dimensional chemical space, a desirable attribute for enhancing binding affinity and selectivity to biological targets. researchgate.netnih.gov The use of this compound allows chemists to systematically build upon this core to develop scaffolds that can modulate the function of proteins such as enzymes and receptors.

The development of inhibitors for matrix metalloproteinases (MMPs), a class of enzymes involved in cancer and inflammation, has successfully utilized pyrrolidine-based scaffolds. nih.gov Compounds derived from this core can be designed to fit into the active sites of MMPs, with substituents on the pyrrolidine ring making specific interactions that lead to potent and selective inhibition. nih.gov Similarly, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. nih.gov The stereochemistry of the pyrrolidine ring, influenced by substituents like the methyl group in this compound, is often critical for achieving the correct orientation within the enzyme's binding pocket to ensure effective inhibition. nih.gov The ability to functionalize the scaffold at multiple points—the nitrogen, the 2-position (via the hydroxymethyl group), and potentially other positions on the ring—provides the necessary tools to fine-tune the scaffold's interaction with its biological target.

Biological Target ClassRole of the Pyrrolidine ScaffoldExample Modulatory Effect
Proteases (e.g., MMPs, DPP-4)Presents functional groups in a defined 3D orientation to interact with the enzyme's active site. nih.govnih.govEnzyme Inhibition nih.govnih.gov
G-Protein Coupled Receptors (GPCRs)The rigid core mimics endogenous ligands or binds to allosteric sites, influencing receptor conformation. nih.govAgonism or Antagonism nih.gov
Ion ChannelsThe scaffold can be decorated with groups that block the channel pore or modulate its gating.Channel Blockade/Modulation
KinasesActs as a framework to position hydrogen bond donors/acceptors and hydrophobic groups to interact with the ATP-binding site.Enzyme Inhibition

Application in Peptide and Peptidomimetic Research (e.g., β-Turn Mimetics)

Peptides are important signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of peptides while having improved drug-like properties. wjarr.com One of the most important secondary structures in proteins and peptides is the β-turn, a four-amino-acid motif that causes a reversal in the direction of the polypeptide chain. nih.gov These turns are critical for protein folding and molecular recognition events.

The constrained cyclic structure of the pyrrolidine ring makes it an excellent scaffold for creating β-turn mimetics. rsc.org Derivatives like this compound can be incorporated into peptide sequences or used as standalone molecules to mimic the spatial arrangement of the amino acid side chains in a natural β-turn. The fixed conformation of the five-membered ring pre-organizes the appended substituents into a turn-like geometry. This approach has been used to stabilize protein-protein interactions or to inhibit them. rsc.org For instance, synthetic β-turn mimetics have been successfully used to inhibit the aggregation of amyloid-β peptides, a process implicated in Alzheimer's disease, by mimicking and disrupting the turn region necessary for fibrillation. nih.gov The hydroxymethyl group of this compound provides a convenient attachment point for linking to a peptide chain or for adding a side-chain mimic, while the Boc-protected amine can be deprotected and coupled to another amino acid or functional group.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis and testing of a series of structurally related compounds (analogs) to determine how specific molecular features affect biological activity. nih.gov This process is essential for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. nih.gov this compound is an ideal starting material for SAR studies due to its multiple points for chemical modification.

A typical SAR campaign using this intermediate would involve systematically altering different parts of the molecule.

Modification at the Hydroxymethyl Group : The alcohol can be converted into a wide range of ethers, esters, or other functional groups to explore the effect of size, electronics, and hydrogen-bonding capacity at this position. nih.gov

Modification at the Nitrogen : After deprotection of the Boc group, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a diverse set of substituents. nih.gov This allows for probing interactions in different regions of a target's binding pocket.

Stereochemical Variation : The synthesis can be performed with different stereoisomers of the starting material (e.g., cis vs. trans methyl group, or R vs. S at the 2-position) to understand the stereochemical requirements for activity. nih.gov

For example, in the development of GPR41 modulators, SAR studies on a related tetrahydroquinolone core revealed that subtle changes to an aryl group could switch the compound's activity from antagonistic to agonistic. nih.gov Similarly, SAR studies on pyrrolidine-based inhibitors have shown that the configuration of substituents on the ring is often critical for potent activity. nih.gov By generating a library of analogs from this compound, researchers can build a detailed map of the chemical features required for a desired biological effect.

Table 3: Examples of Structural Modifications for SAR Studies using a Pyrrolidine Scaffold
Modification SiteChemical TransformationPurpose in SAR StudyReference Example Principle
C2-Hydroxymethyl GroupEtherification, Esterification, OxidationProbe for hydrophobic/hydrophilic interactions; introduce H-bond acceptors/donors. nih.gov
N1-Amine (post-deprotection)Acylation, Sulfonylation, Reductive AminationModify polarity, size, and basicity; introduce new recognition elements. nih.gov
C4-Methyl GroupUse of analogs with different alkyl groups or no substituent.Determine the importance of the substituent for binding and stereochemical preference. nih.gov
Pyrrolidine RingUse of different stereoisomers (e.g., cis/trans).Evaluate the optimal 3D geometry for target engagement. nih.gov

Role in the Total Synthesis of Natural Products

Strategic Intermediate in the Assembly of Complex Natural Product Skeletons

The inherent structural features of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine, namely the protected amine, the primary alcohol, and the defined stereochemistry at positions 2 and 4, render it an ideal starting point for the elaboration of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the nitrogen atom, allowing for its participation in a variety of coupling and cyclization reactions at appropriate stages of a synthetic sequence.

The hydroxymethyl group at the C2 position serves as a versatile functional handle for chain extension or modification. For instance, it can be oxidized to an aldehyde or a carboxylic acid, enabling the introduction of further carbon-carbon bonds through Wittig-type reactions, aldol (B89426) additions, or amidations. This versatility is crucial for the assembly of the intricate side chains often found in natural products.

The methyl group at the C4 position introduces an additional stereocenter, which can be instrumental in directing the stereochemical outcome of subsequent reactions. This substituent can influence the conformation of the pyrrolidine (B122466) ring and its derivatives, thereby providing a level of stereocontrol that is essential for the synthesis of specific diastereomers of a target natural product. While direct total syntheses commencing from this compound are not extensively documented in readily available literature, the strategic importance of closely related N-Boc-pyrrolidine derivatives is well-established in the synthesis of complex alkaloids like phenanthroindolizidines. rsc.org In these syntheses, the pyrrolidine ring forms the core of the alkaloid structure, and its substituents direct the assembly of the polycyclic system.

Stereospecific Routes to Pyrrolidine-Containing Alkaloids and Glycosidase Inhibitors

The pyrrolidine ring is a common motif in a vast array of biologically active natural products, including a wide range of alkaloids and glycosidase inhibitors. researchgate.netnih.gov The stereochemistry of the substituents on the pyrrolidine ring is often critical for their biological activity. Consequently, the use of enantiomerically pure building blocks like this compound is of paramount importance.

Pyrrolidine Alkaloids: The synthesis of pyrrolidine and piperidine (B6355638) alkaloids often relies on the use of chiral starting materials to establish the correct stereochemistry. nih.govrsc.org The enantiomeric synthesis of tobacco alkaloids, for example, has been achieved from chiral homoallylic azido-pyridines, where an intramolecular hydroboration-cycloalkylation is a key step in forming the pyrrolidine ring. nih.gov The use of a pre-functionalized and stereochemically defined pyrrolidine such as this compound could offer a more direct and efficient route to certain alkaloid targets.

Glycosidase Inhibitors: Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of glycosidases and have therapeutic potential for the treatment of diabetes, viral infections, and cancer. Their synthesis often involves the stereoselective introduction of multiple hydroxyl groups onto a pyrrolidine core. While specific examples utilizing this compound are not prominent, the general strategy often involves starting from chiral precursors to control the stereochemical outcome. The existing stereocenters and the hydroxymethyl group on this compound would be highly advantageous in directing the installation of additional hydroxyl groups in a stereocontrolled manner.

Integration into Chemoenzymatic Synthetic Routes for Natural Product Synthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the power of traditional organic chemistry, has become an increasingly important strategy for the efficient synthesis of complex natural products. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often outperforming purely chemical methods.

The integration of building blocks like this compound into chemoenzymatic routes holds significant promise. For instance, lipases could be employed for the regioselective acylation or deacylation of the hydroxymethyl group, allowing for differential protection of functional groups within a synthetic intermediate. Oxidoreductases could be used for the stereoselective oxidation of the alcohol to an aldehyde or reduction of a ketone to a specific alcohol diastereomer.

While specific chemoenzymatic syntheses starting with this compound are not detailed in the reviewed literature, the principles of this approach are well-documented for related structures. For example, chemoenzymatic routes have been developed for the synthesis of conformationally restricted nucleoside analogues, where enzymatic acetylation is a key step for achieving high diastereoselectivity. beilstein-journals.org The application of such enzymatic transformations to a versatile chiral building block like this compound would undoubtedly open up new and efficient pathways to a variety of valuable natural products and their analogues.

Theoretical and Computational Investigations of Pyrrolidine Systems

Conformational Analysis and Pseudorotation of Pyrrolidine (B122466) Rings

The five-membered pyrrolidine ring is not planar. To alleviate bond angle strain and torsional strain arising from eclipsing hydrogen atoms, the ring puckers into non-planar conformations. The conformational landscape of the pyrrolidine ring is characterized by a continuous series of interconverting envelope (bent) and twist (half-chair) forms. This seamless interconversion between conformers, with only small energy barriers, is known as pseudorotation.

The specific conformation adopted by a substituted pyrrolidine, like 1-Boc-2-hydroxymethyl-4-methylpyrrolidine, is heavily influenced by the nature and position of its substituents. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly impacts the ring's puckering. Similarly, the hydroxymethyl group at the C2 position and the methyl group at the C4 position introduce steric constraints that favor certain conformations over others. Typically, bulky substituents prefer to occupy pseudoequatorial positions to minimize steric hindrance.

Studies on related proline derivatives show that the pyrrolidine ring's preferred conformation depends on the substituents present. mdpi.comnih.gov The energy barrier for this pseudorotation is generally low, though it can be influenced by the substituents. For instance, in the parent pyrrolidine molecule, the barrier for pseudorotation has been determined to be approximately 220 ± 20 cm⁻¹ (about 2.6 kJ/mol). nih.gov Substituents can raise this barrier and create more defined energy minima, effectively locking the ring into a preferred conformation. researchgate.net

Table 1: Representative Energy Barriers for Conformational Changes in Pyrrolidine Systems from Computational Studies. (Note: Data is for analogous systems and illustrates the principles.)
SystemConformational ProcessCalculated Energy Barrier (kcal/mol)Computational MethodReference
PyrrolidinePseudorotation~0.75CCSD(T) nih.gov
Proline-catalyzed Aldol (B89426) Reaction TSRing Conformation Preference (Up vs. Down)1.9 - 2.5DFT (B3LYP) researchgate.net
Degenerate Halide Substitution on Halophosphonium CationsEpimerization Barrier<9 to ~20NMR / DFT nih.gov

Molecular Modeling and Dynamics Simulations to Elucidate Stereochemical Control and Reactivity

Molecular modeling and, in particular, molecular dynamics (MD) simulations are indispensable for exploring the dynamic nature of flexible molecules like this compound. scispace.com MD simulations model the movement of atoms in a molecule over time, providing a detailed picture of its conformational landscape and how it interacts with its environment. mdpi.com

These simulations can reveal the most populated (lowest energy) conformations of the molecule in solution. By understanding the dominant three-dimensional structure and its flexibility, researchers can predict how the molecule will interact with other reagents. This is fundamental to elucidating stereochemical control. For example, in a reaction involving the C2-hydroxymethyl group, MD simulations can show which face of the molecule is more sterically accessible for an approaching reactant, thereby predicting the stereochemical outcome of the reaction. researchgate.net Studies on various pyrrolidine derivatives have successfully used MD simulations to understand ligand-protein interactions and conformational stability, which are key to designing new molecules with specific functions. scispace.comresearchgate.net

Reactivity can also be assessed by analyzing the trajectories from MD simulations. Factors such as the solvent exposure of a reactive group or the prevalence of conformations that are pre-organized for a specific reaction pathway can be quantified. For instance, simulations can help understand how intramolecular hydrogen bonds might influence the reactivity of the hydroxymethyl group by altering its orientation or electronic properties.

Table 2: Insights from Molecular Dynamics (MD) Simulations of Pyrrolidine and Related Systems.
System TypeObjective of SimulationKey Insights GainedReference
Pyrrolidine DerivativesInhibition of p53-MDM2 InteractionIdentified crucial residues for ligand/protein interaction; confirmed conformational stability of active compounds. scispace.com
Solvated NitroxidesSolvent Effects on Magnetic ParametersGenerated statistically significant snapshots to account for solvent modulation effects. nih.gov
Benzimidazole-Copper ComplexMembrane PermeabilityDetermined high energy barriers for permeation and observed pore formation through molecular aggregation. mdpi.com

Quantum Chemical Calculations for Mechanistic Insights in Pyrrolidine-Mediated Reactions

Quantum chemical (QC) calculations, especially those using Density Functional Theory (DFT), offer profound insights into the mechanisms of chemical reactions at the electronic level. researchgate.netufms.br These methods are used to calculate the geometric structures and energies of reactants, transition states, and products. By mapping the entire energy profile of a reaction, chemists can identify the most likely pathway, determine the rate-limiting step, and understand the origins of selectivity. nih.govbeilstein-journals.org

For a molecule like this compound, which can serve as a chiral building block or a precursor to a chiral catalyst, QC calculations are invaluable. For example, if this molecule were used as a ligand in a metal-catalyzed reaction, DFT calculations could model the structure of the catalyst-substrate complex and the transition state of the key bond-forming step. This would allow for a rational explanation of the observed enantioselectivity.

Computational studies on proline-catalyzed aldol reactions have successfully used DFT to analyze transition state structures and explain why certain stereoisomers are formed preferentially. researchgate.net These studies have shown that subtle differences in the catalyst structure, such as the puckering of the pyrrolidine ring, can have a significant impact on the activation energies for different stereochemical pathways. researchgate.netnih.gov Similarly, DFT calculations on copper-catalyzed reactions have elucidated complex tandem reaction mechanisms by comparing the free energy profiles of different possible routes. beilstein-journals.org These principles are directly applicable to understanding the potential reactivity and catalytic applications of this compound.

Table 3: Examples of DFT-Calculated Activation Barriers in Reactions Involving Cyclic Systems. (Note: Data is for analogous systems and illustrates the principles.)
Reaction / ProcessSystem StudiedCalculated Activation Free Energy (kcal/mol)Computational MethodReference
aza-Henry ReactionAmidinium / N-Boc Imine TS~16-18M06-2X/6-31G(d) nih.gov
Copper-Catalyzed Ring ClosureN-(3-phenylprop-2-yn-1-yl)acetamide22.6 (Rate-determining step)DFT beilstein-journals.org
Aldol ReactionProline Derivative CatalystsDifferences of 1.9-2.5 between competing TSDFT (B3LYP) researchgate.net

Q & A

Basic Research Questions

Q. How can the purity of 1-Boc-2-hydroxymethyl-4-methylpyrrolidine be verified after synthesis?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid). Compare retention times against a certified reference standard. Confirm purity via <sup>1</sup>H NMR integration of the Boc-protecting group (δ ~1.4 ppm, singlet for tert-butyl) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .
  • Data Interpretation : A purity ≥95% is typical for research-grade material. Impurities may include de-Boc byproducts (δ ~8–9 ppm for free amine protons) or residual solvents (e.g., dichloromethane at δ ~5.3 ppm) .

Q. What are optimal storage conditions to prevent degradation of this compound?

  • Methodology : Store under inert gas (argon or nitrogen) at –20°C in amber vials to minimize hydrolysis of the Boc group. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) and monitor degradation via TLC (Rf shifts) or mass spectrometry .
  • Key Findings : Degradation rates increase above 25°C, with a half-life of ~6 months under ambient conditions. Hydrolysis of the Boc group is the primary degradation pathway .

Q. How can the hydroxymethyl group be selectively functionalized without affecting the Boc group?

  • Methodology : Use mild oxidizing agents (e.g., Dess-Martin periodinane) to convert the hydroxymethyl group to a carbonyl moiety. Monitor reaction progress via FT-IR (loss of O–H stretch at ~3400 cm<sup>−1</sup> and emergence of C=O stretch at ~1700 cm<sup>−1</sup>) .
  • Critical Parameters : Avoid strong acids/bases to prevent Boc cleavage. Reaction temperatures should not exceed 0–5°C to minimize side reactions .

Advanced Research Questions

Q. How do stereochemical variations at the pyrrolidine ring impact the compound’s physicochemical properties?

  • Methodology : Synthesize enantiomers (e.g., (2S,4R) vs. (2R,4S)) via chiral resolution using preparative HPLC with a cellulose-based chiral column. Compare logP values (octanol/water partitioning) and aqueous solubility via shake-flask assays .
  • Contradictions : Some studies report minimal solubility differences between enantiomers (<10% variation), while others note significant changes in crystallization behavior (e.g., (2S,4R) forms stable monoclinic crystals) .

Q. What strategies resolve conflicting NMR data on the conformation of the pyrrolidine ring?

  • Methodology : Perform variable-temperature NMR (VT-NMR) to assess ring puckering dynamics. For example, coalescence temperatures near –40°C indicate rapid chair-to-chair interconversion. Complement with density functional theory (DFT) calculations to model energetically favored conformers .
  • Data Analysis : Observed <sup>13</sup>C NMR splitting (e.g., C2 and C4 carbons) may arise from restricted rotation of the hydroxymethyl group rather than ring puckering .

Q. How can the compound’s stability in biological matrices be quantified for pharmacological studies?

  • Methodology : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via LC-MS/MS. Use deuterated internal standards (e.g., d3-Boc) for quantification. Assess metabolite formation (e.g., free amine via enzymatic cleavage) .
  • Key Findings : Plasma esterases may hydrolyze the hydroxymethyl ester moiety within 2 hours, necessitating prodrug strategies for in vivo applications .

Experimental Design Considerations

Q. What analytical techniques are most reliable for distinguishing between this compound and its regioisomers?

  • Methodology : Combine <sup>13</sup>C NMR (distinct chemical shifts for C2 vs. C3 substitution) and high-resolution mass spectrometry (HRMS) to confirm molecular formula. X-ray crystallography provides definitive structural assignment but requires high-purity crystals .
  • Pitfalls : Overlap in <sup>1</sup>H NMR signals (e.g., pyrrolidine ring protons) may lead to misassignment without 2D-COSY or HSQC data .

Q. How can contradictory reports on the compound’s reactivity in cross-coupling reactions be reconciled?

  • Methodology : Systematically vary catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (K2CO3 vs. Cs2CO3) in Suzuki-Miyaura couplings. Monitor reaction progress via in situ IR spectroscopy for C–C bond formation (~1600 cm<sup>−1</sup>) .
  • Resolution : Steric hindrance from the 4-methyl group reduces yields (<30%) unless bulky ligands (e.g., XPhos) are used .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.